molecular formula C9H10BNO4 B2981541 [2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid CAS No. 2377611-19-1

[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid

Cat. No.: B2981541
CAS No.: 2377611-19-1
M. Wt: 206.99
InChI Key: FCDVMGKTKUWTSR-UHFFFAOYSA-N
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Description

[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid is a specialized arylboronic acid compound of interest in chemical biology and materials science research. Its molecular structure incorporates both cyanomethoxy and methoxy electron-withdrawing and donating functional groups, which can be tailored to fine-tune its Lewis acidity and binding properties for specific applications. Boronic acids are widely utilized in diverse research areas, particularly in the development of sensing platforms for diols, carbohydrates like glucose and fructose, and other biologically relevant molecules . The key mechanism of action involves the reversible formation of esters with diols, a reaction that is the foundation for its use in homogeneous assays and heterogeneous sensor systems . Furthermore, this boronic acid derivative serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds used in pharmaceutical and material research. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the safety data sheet and handle the material appropriately, as boronic acids may have specific hazard considerations.

Properties

IUPAC Name

[2-(cyanomethoxy)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4/c1-14-7-2-3-9(15-5-4-11)8(6-7)10(12)13/h2-3,6,12-13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDVMGKTKUWTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)OCC#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for research focused on antibacterial properties and enzyme inhibition.

  • Molecular Formula : C10H12BNO3
  • Molecular Weight : 209.02 g/mol
  • CAS Number : 612833-37-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial agent and an inhibitor of certain enzymes.

Antibacterial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of substituted phenylboronic acids against Staphylococcus aureus, with certain derivatives showing submicromolar minimum inhibitory concentrations (MICs) .

CompoundMIC (µg/mL)Target Bacteria
This compound<1S. aureus
5-bromo derivative<0.5S. aureus
5-chloro derivative<0.3S. aureus

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. The inhibition profile of this compound was evaluated against various enzymes, including carbonic anhydrases from pathogenic fungi such as Candida albicans and Cryptococcus neoformans. The compound demonstrated effective inhibition, suggesting its potential use in antifungal therapies .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of methoxy-substituted phenylboronic acids showed that the introduction of a cyanomethoxy group significantly enhanced antibacterial activity compared to unsubstituted analogs. The compound was tested in vivo, demonstrating effective bacterial clearance in animal models infected with resistant strains of bacteria .
  • Enzyme Inhibition : Research focused on the inhibition of fungal beta-carbonic anhydrases revealed that this compound effectively inhibited these enzymes at low concentrations, indicating its potential as a therapeutic agent against fungal infections .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of boronic acids is crucial for their development as drugs. Studies have shown that this compound exhibits favorable stability in human plasma and tissues, with low clearance rates indicating prolonged bioavailability . However, safety assessments revealed moderate irritant properties, necessitating careful handling and further toxicological evaluations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of [2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid can be contextualized by comparing it to analogous arylboronic acids with variations in substituent groups, electronic effects, and applications.

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties/Applications References
This compound -OCH₂CN (2), -OCH₃ (5) C₉H₁₀BNO₄ Boronic acid, cyanomethoxy, methoxy Potential Suzuki coupling reagent; enhanced Lewis acidity due to -CN Inferred
[2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid -OCH₂OCH₃ (2), -CF₃ (5) C₉H₁₀BF₃O₄ Boronic acid, methoxymethoxy, trifluoromethyl Electron-withdrawing -CF₃ enhances reactivity in cross-couplings
5-Chloro-2-methoxyphenylboronic acid -Cl (5), -OCH₃ (2) C₇H₈BClO₃ Boronic acid, chloro, methoxy Halogen substituent aids in halogen-bonding interactions
2-Methoxy-5-carboxyphenylboronic acid -COOH (5), -OCH₃ (2) C₈H₉BO₅ Boronic acid, carboxylic acid, methoxy Carboxylic acid enhances solubility and diol-binding capacity
5-Cyanothiophene-2-boronic acid -CN (5), thiophene backbone C₅H₄BNO₂S Boronic acid, cyano, thiophene Used in organic electronics and sensing

Key Comparisons

Electronic Effects: The cyanomethoxy group in the target compound is more electron-withdrawing than the methoxymethoxy group in ’s analog, which could increase the boronic acid’s Lewis acidity and accelerate Suzuki couplings .

Steric Considerations: The chloro substituent in 5-chloro-2-methoxyphenylboronic acid () introduces minimal steric bulk compared to the cyanomethoxy group, favoring reactions requiring less hindered substrates .

Applications in Sensing and Binding: Boronic acids with carboxylic acid substituents (e.g., 2-Methoxy-5-carboxyphenylboronic acid, ) exhibit enhanced diol-binding capabilities due to synergistic hydrogen-bonding interactions, making them superior for glucose sensing compared to the target compound . In contrast, cyanothiophene-based boronic acids () are tailored for optoelectronic applications, leveraging the thiophene backbone’s conjugation for fluorescence or charge transport .

Synthetic Utility: The synthesis of this compound likely requires multi-step protocols similar to those described in for related compounds, where ortho-lithiation and boronation are critical . Substituted boronic acids with halogens or trifluoromethyl groups () often face challenges in regioselective functionalization, whereas methoxy and cyanomethoxy groups may offer more straightforward synthetic pathways .

Research Findings and Implications

  • Catalytic Efficiency: The electron-withdrawing cyanomethoxy group may position the target compound as a high-performance Suzuki coupling partner, similar to trifluoromethyl-substituted analogs, but with improved stability .
  • Limitations: The cyanomethoxy group’s steric bulk could reduce binding affinity in diol-recognition systems compared to smaller substituents like -COOH () or -Cl () .

Q & A

Q. What are the standard synthetic routes for preparing [2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid, and how can its purity be optimized?

Methodological Answer: Synthesis typically involves ortho-lithiation followed by boronylation . For example, analogous boronic acids (e.g., (2-(diisopropylcarbamoyl)-5-methoxyphenyl)boronic acid) are synthesized via lithiation of a methoxy-substituted aromatic precursor using LDA (lithium diisopropylamide) at low temperatures (-78°C), followed by reaction with triisopropyl borate. The intermediate is then hydrolyzed to yield the boronic acid . Purity optimization involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via ¹H/¹³C NMR and HPLC to confirm absence of di-boronated byproducts .

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹¹B NMR to confirm the presence of boronic acid (δ ~30 ppm for trigonal BO₂⁻ and ~10 ppm for tetrahedral B(OH)₂⁻) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁BNO₄: 228.08).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data for the boronic acid and substituents .

Q. What are the key stability considerations for storing and handling this boronic acid?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (argon) at -20°C in sealed vials with desiccants. Boronic acids hydrolyze slowly in humid environments, forming boroxines .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the cyanomethoxy group.
  • Reactivity : Avoid protic solvents (e.g., water, alcohols) during reactions to minimize esterification or protodeboronation .

Advanced Research Questions

Q. How can this boronic acid be integrated into fluorescent sensors for saccharide detection, and what mechanistic insights govern its selectivity?

Methodological Answer: The boronic acid can be conjugated to a photoinduced electron transfer (PET) fluorophore (e.g., anthracene or pyrene derivatives). Upon saccharide binding, the Lewis acidity of boron increases, strengthening interactions with adjacent amines and suppressing PET, thereby enhancing fluorescence . For glucose selectivity, a ditopic design (two boronic acid moieties) can be employed to recognize 1,2- and 4,6-diol motifs, as demonstrated in diboronic acid sensors .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings with this boronic acid?

Methodological Answer:

  • Catalyst Optimization : Use PdCl₂(dppf) or XPhos Pd G3, which tolerate electron-deficient aryl boronic acids.
  • Base Selection : Weak bases (e.g., K₃PO₄) reduce protodeboronation compared to strong bases like NaOH .
  • Additives : Include 1-2 equiv. of aryl iodide to scavenge free Pd(0), preventing oxidative deboronation .

Q. How does the cyanomethoxy substituent influence the electronic and steric properties of this boronic acid in catalytic applications?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing cyano group decreases boronic acid Lewis acidity, reducing its reactivity in esterifications but enhancing stability toward oxidation.
  • Steric Effects : The methoxy group at the 5-position creates steric hindrance, favoring para-selective coupling in Suzuki reactions. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. Can this boronic acid serve as a pharmacophore in tubulin polymerization inhibitors, and what structural modifications enhance bioactivity?

Methodological Answer: Analogous boronic acids (e.g., cis-stilbene derivatives) inhibit tubulin polymerization by mimicking the hydroxy group of combretastatin A-4. Replace the methoxy group with bulky substituents (e.g., tert-butyl) to improve binding to the colchicine site. In vitro assays using Jurkat cells and tubulin polymerization kits (e.g., Cytoskeleton Inc.) validate activity, with IC₅₀ values <1 μM achievable .

Data Contradiction and Troubleshooting

Q. Conflicting reports exist on the reactivity of boronic acids with thiophene derivatives. How can failed coupling reactions be diagnosed?

Methodological Answer:

  • Diagnostic Tests :
    • ³¹P NMR of Pd intermediates : Detect inactive Pd clusters (δ >0 ppm).
    • HPLC-MS of reaction crude : Identify protodeboronated byproducts (e.g., aryl groups lacking boron).
  • Root Cause : Electron-rich thiophenes may induce redox side reactions with Pd catalysts, as seen in failed couplings with 2-(diacetoxyiodo)thiophene . Switch to electron-deficient aryl halides or use Pd(OAc)₂ with SPhos ligand to stabilize the catalytic cycle.

Q. Why do some boronic acid-based sensors show inconsistent saccharide binding at physiological pH?

Methodological Answer:

  • pKa Mismatch : The boronic acid’s pKa must align with physiological pH (7.4) for optimal diol binding. Modify substituents (e.g., introduce electron-donating groups) to lower the pKa from ~8.5 to ~7.2 .
  • Competitive Binding : Serum proteins (e.g., albumin) may sequester the boronic acid. Use dendrimer encapsulation or PEGylation to shield the sensor .

Analytical and Computational Tools

Q. What advanced techniques quantify boronic acid concentrations in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • Fluorescent Derivatization : React with 2-(pyridine-2-yl)phenol, which forms a fluorescent adduct detectable at 0.5–1000 μM via plate readers .
  • HPLC Post-Column Derivatization : Use rhodamine-based reagents for selective detection with LOD <10 nM .

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